Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A involves the inhibition of various enzymes and receptors, including histone deacetylases, proteasomes, and cyclooxygenase-2. Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has also been found to activate the transcription factor nuclear factor-erythroid 2-related factor 2 (Nrf2), which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and protection against oxidative stress. Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A in lab experiments include its high purity and yield, low toxicity, and selectivity towards cancer cells. However, the limitations of using Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A include its high cost and limited availability.
Future Directions
For the research and development of Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A include the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and evaluation of its potential in combination therapies for cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A involves several steps, including the reaction of 4-fluoroanisole with ethyl chloroformate, followed by the reaction with 2-aminobenzamide to yield the intermediate product. The next step involves the reaction of the intermediate product with 2-(chloromethyl)thiophene to obtain the final product, Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A. The synthesis method has been optimized to yield high purity and yield of Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A.
Scientific Research Applications
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has been shown to have potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate A has been found to inhibit the production of pro-inflammatory cytokines.
properties
Product Name |
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate |
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Molecular Formula |
C24H23FN2O5S |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23FN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-18-8-6-5-7-14(18)2)33-23(20)27-19(28)13-32-17-11-9-16(25)10-12-17/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
SMNZXFOEFRKACV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=C(C=C3)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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